molecular formula C8H4BrF3O B2938532 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone CAS No. 1214373-78-0

2-Bromo-1-(2,3,5-trifluorophenyl)ethanone

Cat. No.: B2938532
CAS No.: 1214373-78-0
M. Wt: 253.018
InChI Key: PEXKECGOLQXUFE-UHFFFAOYSA-N
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Description

Significance of α-Bromoketones in Organic Synthesis and Medicinal Chemistry

Alpha-bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a ketone's carbonyl group. fiveable.me This specific arrangement of atoms confers unique reactivity upon the molecule, making α-bromoketones highly valuable intermediates in the field of organic synthesis. The presence of the electronegative bromine atom makes the adjacent carbon (the α-carbon) electrophilic, rendering it susceptible to attack by nucleophiles. fiveable.me This reactivity is central to their utility, enabling a variety of chemical transformations.

One of the primary applications of α-bromoketones is in nucleophilic substitution reactions, where the bromine atom is replaced by another functional group. This allows chemists to introduce a wide range of functionalities at the α-position, facilitating the construction of complex molecular architectures. fiveable.me Furthermore, α-bromoketones can undergo elimination reactions to form α,β-unsaturated carbonyl compounds, which are themselves important precursors in many synthetic pathways. fiveable.me Their ability to participate in enol-based α-substitution reactions further expands their synthetic utility. fiveable.me

The versatility of α-bromoketones has led to the development of numerous methods for their synthesis. These methods range from the direct bromination of ketones to more complex, multi-step sequences designed to achieve high regioselectivity, especially in unsymmetrical ketones. organic-chemistry.orgtandfonline.com Green chemistry approaches have also been developed, utilizing less hazardous brominating agents to improve the environmental profile of these syntheses. researchgate.net

Interactive Table 1: Key Reactions of α-Bromoketones

Reaction TypeDescriptionSignificance in Synthesis
Nucleophilic Substitution The bromine atom is displaced by a nucleophile.Introduction of diverse functional groups (e.g., amines, thiols, azides) at the α-carbon. fiveable.me
Elimination Removal of the bromine atom and a proton from the β-carbon.Formation of α,β-unsaturated carbonyl compounds, which are key building blocks. fiveable.me
Favorskii Rearrangement Treatment with a base leads to a rearranged carboxylic acid derivative.A classic method for ring contraction or synthesis of branched-chain carboxylic acids.
Alkylation of Enolates The α-bromoketonesserves as an electrophile for enolates.Carbon-carbon bond formation, enabling the construction of more complex carbon skeletons. fiveable.me

Role of Fluorinated Aromatic Scaffolds in Chemical Research

The incorporation of fluorine atoms into aromatic rings is a widely employed strategy in medicinal chemistry and materials science. Fluorine, being the most electronegative element, imparts profound changes to the physicochemical properties of a molecule, often leading to enhanced biological activity or improved material characteristics. acs.orgtandfonline.com

In drug discovery, replacing hydrogen with fluorine can significantly alter a compound's metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes in the body. acs.org This can increase the bioavailability and duration of action of a drug. nih.gov For example, the addition of fluorine atoms can block sites on a molecule that are susceptible to metabolic hydroxylation. nih.gov

Furthermore, fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.net By strategically placing fluorine atoms, researchers can fine-tune these properties to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile. nih.gov The introduction of fluorine can alter the way a molecule interacts with its biological target, sometimes leading to a significant increase in potency. nih.gov The growing importance of fluorinated compounds is evidenced by their increasing prevalence among newly approved pharmaceuticals. nih.govresearchgate.net

Interactive Table 2: Effects of Aromatic Fluorination on Molecular Properties

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability Generally increased. tandfonline.comThe C-F bond is stronger than the C-H bond, resisting enzymatic cleavage. acs.org
Lipophilicity Increased, which can improve membrane permeability. tandfonline.comnih.govFluorine is more lipophilic than hydrogen.
Binding Affinity Can be enhanced. researchgate.netFluorine can participate in favorable electrostatic interactions with protein targets. nih.gov
Acidity (pKa) Acidity of nearby functional groups is often increased. nih.govThe strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base. nih.gov
Conformation Can alter the preferred three-dimensional shape of the molecule.Fluorine's size and electronic properties can influence molecular geometry, affecting receptor fit.

Overview of Research Trends and Current Knowledge Gaps concerning 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone

Research involving this compound is primarily driven by its potential as a specialized chemical intermediate. The molecule combines the established reactivity of an α-bromoketone with the property-modifying effects of a trifluorinated aromatic ring. This positions it as a valuable precursor for creating novel, complex molecules, particularly in the agrochemical and pharmaceutical industries where fluorinated compounds are of high interest.

The current research trend appears to be focused on the synthesis and utilization of such multi-functionalized building blocks to access new chemical entities. The trifluorophenyl moiety is particularly notable, as the specific substitution pattern can be leveraged to fine-tune steric and electronic properties in a final target molecule. The α-bromo group provides a reactive handle for subsequent chemical modifications, allowing for the attachment of other molecular fragments.

However, a significant knowledge gap exists in the public domain regarding the specific applications and reaction pathways of this compound itself. While the chemistry of its constituent parts (α-bromoketones and fluorinated aromatics) is well-documented, detailed studies focusing exclusively on this compound are not widely available. There is a lack of published research on its specific reaction kinetics, its performance in the synthesis of particular high-value compounds, or any unique biological activities it may possess. This suggests that its use may be concentrated within proprietary industrial research and development rather than broad academic investigation. Future research could aim to fill this gap by exploring its utility in the synthesis of novel heterocyclic compounds or as a fragment in the design of new bioactive molecules, thereby fully characterizing its chemical potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,3,5-trifluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXKECGOLQXUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-78-0
Record name 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
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Synthetic Methodologies for 2 Bromo 1 2,3,5 Trifluorophenyl Ethanone

Precursor Synthesis: 1-(2,3,5-Trifluorophenyl)ethanone

The synthesis of 1-(2,3,5-trifluorophenyl)ethanone requires the construction of the 2,3,5-trifluorophenyl core and the subsequent introduction of an acetyl group.

The 2,3,5-trifluorophenyl moiety is typically derived from commercially available 1,2,4-trifluorobenzene (B1293510). This starting material can be functionalized in various ways to allow for the introduction of the acetyl group. One common strategy involves the formation of an organometallic intermediate, such as a Grignard reagent. For instance, the Grignard reagent 2,4,5-trifluorophenylmagnesium bromide can be prepared from 2,4,5-trifluorobromobenzene and magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.comresearchgate.net This organometallic species can then be used in subsequent reactions to form the desired ketone.

The acetyl group (–COCH₃) can be introduced onto the 2,3,5-trifluorophenyl ring through several established methods. libretexts.orgnewhavenpharma.com

Friedel-Crafts Acylation: A primary method for acylating aromatic rings is the Friedel-Crafts acylation. libretexts.orgwikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves reacting the aromatic compound (1,2,4-trifluorobenzene) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. wikipedia.org While highly effective for many aromatic compounds, the success of Friedel-Crafts acylation on highly fluorinated benzenes can be influenced by the deactivating effect of the fluorine atoms. A patent describes a similar reaction where 1,2,4-trifluorobenzene is reacted with chloroacetyl chloride to yield 2,4,5-trifluoro-α-chloroacetophenone, demonstrating the viability of this approach on a trifluorinated ring. google.com

Grignard Reagent Acylation: An alternative route involves the acylation of a Grignard reagent. The pre-formed 2,4,5-trifluorophenylmagnesium bromide can be reacted with an acetylating agent. While Grignard reagents are highly reactive towards acyl chlorides, this can sometimes lead to the formation of tertiary alcohols as byproducts. wisc.edu However, careful control of reaction conditions, such as low temperatures and the use of specific additives, can favor the formation of the ketone. wisc.edursc.org For example, the addition of Grignard reagents to aryl acid chlorides in the presence of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to selectively produce aryl ketones in high yields. wisc.edu

α-Bromination Strategies

Once 1-(2,3,5-trifluorophenyl)ethanone is synthesized, the next step is the introduction of a bromine atom at the α-position to the carbonyl group. This transformation is a type of α-substitution reaction, which typically proceeds through an enol or enolate intermediate. libretexts.org

The use of elemental bromine (Br₂) is a classic method for the α-bromination of ketones. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an acidic medium, such as acetic acid. libretexts.orgmasterorganicchemistry.comnih.gov The acid catalyzes the formation of the enol tautomer of the ketone, which then acts as a nucleophile and attacks the bromine molecule. masterorganicchemistry.com This method is effective for a range of acetophenone (B1666503) derivatives. nih.govnih.gov However, elemental bromine is a hazardous and corrosive substance, which necessitates careful handling. nih.govshodhsagar.com

Table 1: Examples of α-Bromination of Aryl Ketones with Elemental Bromine

Starting Ketone Brominating Agent Solvent Conditions Product Yield (%) Reference
Acetophenone Br₂ Acetic Acid Room Temp α-Bromoacetophenone 72 libretexts.org
5,6-Dimethoxyindan-1-one Br₂ Acetic Acid Room Temp 2,4-Dibromo-5,6-dimethoxyindan-1-one 95 nih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

N-Bromosuccinimide (NBS) is a widely used and more convenient alternative to liquid bromine for α-bromination. shodhsagar.comorganic-chemistry.org NBS is a solid, making it easier and safer to handle. nih.govshodhsagar.com These reactions are often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and can be carried out in various solvents like acetonitrile (B52724) or methanol (B129727). shodhsagar.comresearchgate.net The use of NBS can offer high yields and selectivity for mono-bromination at the α-position. shodhsagar.com In some cases, the reaction can be promoted by photochemical means or microwave irradiation, which can lead to shorter reaction times and improved efficiency. shodhsagar.comresearchgate.netresearchgate.net

Table 2: NBS-Mediated α-Bromination of Ketones

Ketone Catalyst Solvent Conditions Yield (%) Reference
Acetophenone p-TsOH Acetonitrile Reflux High shodhsagar.com
Substituted Acetophenones p-TsOH Methanol Ultrasound, 35°C High researchgate.net
Aromatic Ketones p-TsOH Ionic Liquid Room Temp Good scirp.orgresearchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In recent years, there has been a significant focus on developing more environmentally friendly and efficient methods for chemical synthesis. researchgate.net

Ionic Liquids: Ionic liquids have emerged as green reaction media due to their low volatility, thermal stability, and recyclability. scirp.orgresearchgate.netorganic-chemistry.org The α-bromination of ketones using NBS has been successfully carried out in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). scirp.orgresearchgate.netscirp.org These reactions often proceed in good yields, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. scirp.orgresearchgate.netscirp.org Another approach involves using task-specific ionic liquids, such as 1,3-di-n-butylimidazolium tribromide, which acts as both the solvent and the brominating agent. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.govresearchgate.net The α-bromination of substituted acetophenones with NBS and p-TsOH in methanol has been shown to be significantly accelerated by ultrasound irradiation, allowing the reaction to proceed at a lower temperature and in a shorter time compared to conventional heating. researchgate.net This method offers a more energy-efficient pathway for the synthesis of α-bromoacetophenones. researchgate.net

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is paramount to achieving a high yield of 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone while minimizing the formation of byproducts, such as dibrominated compounds or products of aromatic bromination. The strong electron-withdrawing nature of the trifluorophenyl group influences the reactivity of the enol or enolate intermediate, making the selection of appropriate conditions crucial.

The choice of solvent can significantly impact the rate and outcome of the bromination reaction. Solvents not only dissolve the reactants but can also influence the reaction mechanism. For the α-bromination of acetophenones, a range of solvents has been successfully employed, each with its own merits.

Commonly used solvents for the bromination of analogous acetophenone derivatives include acetic acid, chloroform, and ethyl acetate (B1210297). For instance, in the synthesis of 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone, acetic acid was used as the solvent for the reaction with elemental bromine at room temperature over 12 hours. chemicalbook.com Similarly, the bromination of 4-chloroacetophenone has been effectively carried out in acetic acid at 90 °C. nih.gov Chloroform has been utilized for the bromination of 1-(3-nitrophenyl)ethanone at a controlled temperature of 0–5°C. nih.gov

Temperature control is a critical factor in managing the selectivity of the bromination. Exothermic reactions can lead to over-bromination or undesired side reactions if the temperature is not carefully regulated. For many α-bromination reactions of ketones, an initial low temperature is employed during the addition of the brominating agent, followed by a period of stirring at room temperature or elevated temperatures to ensure the completion of the reaction. For example, the bromination of 1-(3-nitrophenyl)ethanone is initiated at 0-5°C. nih.gov In contrast, the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (B1395667) was conducted at a sustained temperature of 60°C for 12 hours. chemicalbook.com

Solvent and Temperature Effects on Analogous Acetophenone Bromination
Starting MaterialSolventTemperatureReference
1-(3,5-dichlorophenyl)ethanoneAcetic AcidRoom Temperature chemicalbook.com
4-chloroacetophenoneAcetic Acid90 °C nih.gov
1-(3-nitrophenyl)ethanoneChloroform0–5 °C nih.gov
1-(4-bromo-3-fluorophenyl)ethanoneEthyl Acetate60 °C chemicalbook.com

The selection of a suitable brominating agent and catalyst is central to the successful synthesis of this compound. Various reagents can be employed, and their reactivity can be modulated by the presence of a catalyst.

Elemental bromine (Br₂) is a common brominating agent. Its reaction with ketones can be catalyzed by acids, which promote the formation of the enol intermediate. This intermediate then undergoes electrophilic attack by bromine.

Copper(II) bromide (CuBr₂) can serve as both a brominating agent and a catalyst. It offers a convenient and often milder alternative to liquid bromine. In the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a mixture of the starting ketone and copper(II) bromide in ethyl acetate was stirred at 60°C for 12 hours, yielding the desired product. chemicalbook.com This method avoids the handling of highly corrosive liquid bromine.

Pyridine hydrobromide perbromide is another effective solid brominating agent that is easier and safer to handle than liquid bromine. Research on the bromination of various acetophenone derivatives has shown that this reagent, in a suitable solvent like acetic acid, can efficiently produce α-bromoacetophenones at elevated temperatures. nih.gov

The role of the catalyst, often an acid, is to accelerate the formation of the enol tautomer, which is the reactive species in the α-bromination of ketones under acidic conditions. The enol concentration at equilibrium is typically low, and the acid catalyst increases the rate at which this equilibrium is established.

Catalyst/Brominating Agent in Analogous Syntheses
Starting MaterialBrominating Agent/CatalystYieldReference
1-(4-bromo-3-fluorophenyl)ethanoneCopper(II) bromide44% chemicalbook.com
1-(3-nitrophenyl)ethanoneBromineNot specified nih.gov
4-chloroacetophenonePyridine hydrobromide perbromide83% nih.gov
1-(3,5-dichlorophenyl)ethanoneBromine81% chemicalbook.com

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound in high purity. The specific steps can vary depending on the solvent and reagents used.

A typical workup procedure begins with quenching the reaction mixture, often by pouring it into cold water or a solution of a reducing agent like sodium thiosulfate (B1220275) to neutralize any unreacted bromine. wpmucdn.com Subsequently, the aqueous mixture is extracted with an organic solvent such as ethyl acetate or chloroform. nih.govnih.gov The combined organic layers are then washed sequentially with water, a saturated sodium bicarbonate or sodium carbonate solution to remove acidic impurities, and finally with a saturated saline solution (brine). nih.govnih.gov

After drying the organic phase over an anhydrous drying agent like sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator. nih.govnih.gov This process yields the crude product, which may be a solid or an oil.

For final purification, column chromatography is the most frequently employed technique. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. nih.govchemicalbook.com A suitable eluent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from any remaining starting material, byproducts, or impurities. nih.govchemicalbook.com The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified this compound. In some cases, if the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step. nih.gov

Chemical Reactivity and Transformation Studies of 2 Bromo 1 2,3,5 Trifluorophenyl Ethanone

Reactivity at the α-Bromo Ketone Moiety

The presence of a bromine atom on the carbon adjacent (in the α-position) to the carbonyl group makes this part of the molecule particularly reactive. The carbonyl group's inductive effect enhances the polarity of the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions

The primary reaction pathway at the α-bromo ketone moiety is nucleophilic substitution, where the bromide ion acts as a good leaving group. This reaction is fundamental in synthetic organic chemistry as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via an SN2 mechanism, which involves the backside attack of the nucleophile on the electrophilic α-carbon, leading to an inversion of configuration if the carbon is chiral. libretexts.orgpearson.com

Common nucleophiles that react with α-bromoacetophenones include:

Nitrogen Nucleophiles: Amines, anilines, and heterocyclic amines can displace the bromide to form α-amino ketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.

Oxygen Nucleophiles: Alcohols and carboxylates can react to form α-alkoxy and α-acyloxy ketones, respectively.

Sulfur Nucleophiles: Thiols and thiophenols readily react to yield α-thio ketones.

The reaction of α-haloketones with nucleophiles can sometimes lead to different products depending on the reaction conditions and the nature of the nucleophile. The primary pathways are direct substitution and carbonyl addition. acs.org

Table 1: Representative Nucleophilic Substitution Reactions at the α-Carbon
Nucleophile (Nu:⁻)Product TypeSignificance
Amines (R-NH₂)α-Amino KetonePrecursors to imidazoles, oxazoles, and other N-heterocycles.
Thiourea (B124793) (H₂NCSNH₂)Aminothiazole RingForms the core of many biologically active compounds.
Carboxylates (RCOO⁻)α-Acyloxy KetoneUsed in the synthesis of esters and hydroxymotifs.
Thiols (R-SH)α-Thio KetoneIntermediates for sulfur-containing heterocycles.

Reductions of the Carbonyl Group

The carbonyl group of 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone can be selectively reduced to a secondary alcohol, yielding a halohydrin. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent is crucial to avoid competing reactions, such as the reduction of the carbon-bromine bond.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that is often effective for the selective reduction of ketones in the presence of halides.

Lithium aluminium hydride (LiAlH₄): A much stronger reducing agent that can also reduce the C-Br bond, leading to debromination. Its use would require carefully controlled conditions if selectivity is desired.

The resulting 2-bromo-1-(2,3,5-trifluorophenyl)ethanol is a versatile intermediate. For example, subsequent treatment with a base can induce an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent bromide to form an epoxide.

Reactions of the Trifluorophenyl Ring

The 2,3,5-trifluorophenyl ring is significantly influenced by the three fluorine substituents. Fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards traditional electrophilic aromatic substitution (EAS) reactions but activates it for nucleophilic aromatic substitution (SNAr).

Aromatic Functionalization

Due to the deactivating effect of the fluorine atoms and the meta-directing acyl group, electrophilic aromatic substitution on the trifluorophenyl ring is generally difficult and requires harsh conditions.

Conversely, the ring is activated for Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. stackexchange.commdpi.com This makes the displacement of one of the fluorine atoms by a strong nucleophile possible. The regioselectivity of such a substitution would be directed by the combined electronic effects of the existing fluorine atoms and the α-bromoacetyl group. Generally, nucleophilic attack is favored at positions para or ortho to strongly electron-withdrawing groups.

Influence of Fluorine Substituents on Reactivity

The three fluorine atoms have a profound impact on the reactivity of the entire molecule:

Activation towards SNAr: As mentioned, the cumulative electron-withdrawing effect of the fluorines makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. mdpi.comresearchgate.net In SNAr reactions, fluoride (B91410) is a surprisingly effective leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate complex. stackexchange.com

Deactivation towards EAS: The inductive withdrawal of electron density from the π-system of the ring makes it less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃) ions. researchgate.net

Increased Acidity of Ring Protons: The electron-withdrawing fluorine atoms can increase the acidity of the remaining aromatic protons, potentially facilitating metal-halogen exchange or directed ortho-metalation reactions under the right conditions. nih.gov

Comparative Reactivity Analysis with Analogous α-Bromoketones

The reactivity of this compound can be better understood by comparing it to other α-bromoacetophenones with different substituents on the phenyl ring. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) significantly alters the electrophilicity of both the α-carbon and the carbonyl carbon. acs.orgresearchgate.net

Key Comparison Points:

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, multiple -F): These groups, like the trifluoro substitution in the title compound, enhance the electrophilicity of the α-carbon. This generally leads to faster rates in nucleophilic substitution reactions at this position. Studies on various substituted α-bromoacetophenones have shown that electron-withdrawing groups increase reactivity. researchgate.net

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups donate electron density to the phenyl ring. This effect can slightly decrease the electrophilicity of the α-carbon, potentially leading to slower rates of nucleophilic substitution compared to unsubstituted or electron-withdrawn analogues.

Unsubstituted α-Bromoacetophenone: This compound serves as a baseline for comparison. The reactivity of this compound in SN2 reactions at the α-carbon is expected to be significantly higher due to the strong inductive effect of the three fluorine atoms relayed through the aromatic system.

Table 2: Comparative Reactivity of Substituted α-Bromoacetophenones in SN2 Reactions
CompoundSubstituent EffectExpected Relative Reactivity at α-Carbon
2-Bromo-1-(4-methoxyphenyl)ethanoneStrongly Electron-Donating (-OCH₃)Lower
2-Bromo-1-phenylethanone rsc.orgNeutral (Reference)Baseline
2-Bromo-1-(4-chlorophenyl)ethanoneWeakly Electron-Withdrawing (-Cl)Higher
2-Bromo-1-(4-nitrophenyl)ethanone rsc.orgStrongly Electron-Withdrawing (-NO₂)Much Higher
This compoundStrongly Electron-Withdrawing (3x -F)Much Higher

Derivatization and Heterocyclic Synthesis Using 2 Bromo 1 2,3,5 Trifluorophenyl Ethanone

Formation of Nitrogen-Containing Heterocycles

The reactivity of 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone makes it an ideal precursor for the synthesis of numerous nitrogen-containing heterocyclic systems. These reactions typically proceed via condensation and subsequent intramolecular cyclization, where the α-bromo ketone provides a two-carbon unit to the forming ring.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the preparation of thiazole rings. nih.govnih.gov This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), thioamides, or thiosemicarbazones. nih.gov In this context, this compound acts as the α-haloketone component.

The reaction with thiourea is expected to yield 2-amino-4-(2,3,5-trifluorophenyl)thiazole. The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, displacing the bromide. This is followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov Similarly, reaction with various substituted thioureas would lead to the corresponding N-substituted 2-aminothiazole (B372263) derivatives. The use of thiosemicarbazones in this reaction would result in the formation of 2-hydrazinylthiazole (B183971) derivatives. nih.gov

Table 1: Synthesis of Thiazole Derivatives
Reactant with this compoundExpected Product
Thiourea2-Amino-4-(2,3,5-trifluorophenyl)thiazole
N-Phenylthiourea2-(Phenylamino)-4-(2,3,5-trifluorophenyl)thiazole
Thiosemicarbazide2-Hydrazinyl-4-(2,3,5-trifluorophenyl)thiazole

The Knorr pyrazole (B372694) synthesis and related methodologies are fundamental for the construction of the pyrazole ring. wikipedia.orgresearchgate.net These syntheses typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgresearchgate.net this compound can be utilized to first synthesize a suitable 1,3-dicarbonyl intermediate, which can then be cyclized with a hydrazine to form a pyrazole.

Alternatively, a more direct approach involves the reaction of the α-bromo ketone with a hydrazine. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3-(2,3,5-trifluorophenyl)pyrazole. The use of substituted hydrazines, such as phenylhydrazine, would lead to the corresponding N-substituted pyrazole derivatives, for instance, 1-phenyl-3-(2,3,5-trifluorophenyl)pyrazole. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

Table 2: Synthesis of Pyrazole Analogues
Reactant with this compoundExpected Product
Hydrazine hydrate3-(2,3,5-trifluorophenyl)pyrazole
Phenylhydrazine1-Phenyl-3-(2,3,5-trifluorophenyl)pyrazole
Methylhydrazine1-Methyl-3-(2,3,5-trifluorophenyl)pyrazole and 1-Methyl-5-(2,3,5-trifluorophenyl)pyrazole (isomeric mixture)

The synthesis of 1,3,4-oxadiazoles can be achieved from acylhydrazides. nih.govnih.gov While this compound is not a direct precursor in the traditional sense, it can be used to prepare intermediates that lead to oxadiazole formation. For example, it can be converted to a carboxylic acid derivative which is then transformed into an acylhydrazide. This acylhydrazide can then be cyclized with various reagents, such as orthoesters or cyanogen (B1215507) bromide, to furnish the 2,5-disubstituted-1,3,4-oxadiazole ring. nih.govnih.gov

For the synthesis of 1,2,4-triazoles, one common method is the Einhorn-Brunner reaction, which involves the reaction of imides with hydrazines. wikipedia.org A more direct route utilizing an α-bromo ketone involves its reaction with a hydrazide to form a diacylhydrazide intermediate, which can then be cyclized. Another pathway involves the reaction of the α-bromo ketone with a compound containing a pre-formed triazole ring to introduce the 2,3,5-trifluorophenylethanone moiety. nih.gov

Table 3: Precursors for Oxadiazole and Triazole Synthesis
HeterocycleIntermediate derived from this compoundTypical Co-reactant for Cyclization
1,3,4-Oxadiazole2-(2,3,5-Trifluorophenyl)acetohydrazideTriethyl orthoformate
1,2,4-TriazoleN'-(substituted)-2-(2,3,5-trifluorophenyl)acetohydrazideDehydrating agent (e.g., POCl₃)

The synthesis of imidazoles from α-haloketones is a well-established method, often referred to as the Debus-Radziszewski imidazole (B134444) synthesis or variations thereof. cutm.ac.inmdpi.com This reaction involves the condensation of an α-haloketone with an amidine. orgsyn.orgresearchgate.net The reaction of this compound with formamidine (B1211174) would yield 4-(2,3,5-trifluorophenyl)imidazole. The use of substituted amidines allows for the introduction of various substituents at the 2-position of the imidazole ring. For example, reacting with acetamidine (B91507) would produce 2-methyl-4-(2,3,5-trifluorophenyl)imidazole. rasayanjournal.co.in

Table 4: Synthesis of Imidazole Derivatives
Reactant with this compoundExpected Product
Formamidine4-(2,3,5-Trifluorophenyl)imidazole
Acetamidine2-Methyl-4-(2,3,5-trifluorophenyl)imidazole
Benzamidine2-Phenyl-4-(2,3,5-trifluorophenyl)imidazole

Formation of Oxygen-Containing Heterocycles

This compound is also a valuable precursor for the synthesis of oxygen-containing heterocycles, most notably furan (B31954) and benzofuran (B130515) derivatives.

The Feist-Benary furan synthesis is a prominent method for constructing the furan ring, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgquimicaorganica.orgambeed.com this compound can react with β-ketoesters like ethyl acetoacetate (B1235776) to produce polysubstituted furans. The reaction proceeds via initial alkylation of the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. wikipedia.orgquimicaorganica.org

Another significant method is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com this compound can be used to prepare the requisite 1,4-dicarbonyl precursor through reaction with the enolate of a ketone.

For the synthesis of benzofurans, a common approach involves the reaction of an α-haloketone with a substituted phenol (B47542), particularly an o-hydroxyaryl ketone or aldehyde. nih.govorganic-chemistry.org The reaction of this compound with salicylaldehyde, for instance, in the presence of a base, would lead to the formation of 2-aroylbenzofuran derivatives. The mechanism involves the O-alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration. nih.gov

Table 5: Synthesis of Furan and Benzofuran Derivatives
Synthetic MethodReactant with this compoundExpected Product Type
Feist-Benary SynthesisEthyl acetoacetateSubstituted Furan
Paal-Knorr (via 1,4-dicarbonyl)Enolate of a ketoneSubstituted Furan
Benzofuran SynthesisSalicylaldehyde2-(2,3,5-Trifluorobenzoyl)benzofuran

Synthesis of Chalcones and Related Structures

While chalcones (1,3-diaryl-2-propen-1-ones) are classically synthesized via the Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde, this compound is not a suitable substrate for this reaction. The Claisen-Schmidt condensation requires the formation of an enolate by deprotonation of an α-hydrogen from the ketone. In this compound, the α-carbon is already substituted with a bromine atom, which acts as a leaving group, making it prone to nucleophilic substitution or elimination rather than the desired condensation pathway.

However, this α-bromo ketone is an excellent precursor for the synthesis of structures closely related to chalcones, namely α,β-epoxy ketones, often referred to as chalcone (B49325) oxides. The primary method for this transformation is the Darzens condensation (also known as the glycidic ester condensation). This reaction involves the base-mediated reaction of an α-halo ketone with a carbonyl compound, such as an aromatic aldehyde, to yield an α,β-epoxy ketone. wikipedia.orgpsiberg.com

The reaction proceeds via the formation of a carbanion at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate subsequently undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the bromide ion to form the epoxide ring. wikipedia.org

General Scheme of Darzens Condensation: Darzens Condensation Scheme

Reaction of this compound with an aromatic aldehyde to form a chalcone oxide derivative.

The table below presents examples of Darzens condensations using α-bromo ketones analogous to the title compound, illustrating typical reaction conditions and outcomes.

α-Halo KetoneAldehydeBaseSolventProduct (α,β-Epoxy Ketone)Reference
2-BromoacetophenoneBenzaldehydeNaOEtEthanol3-Phenyl-oxiran-2-yl)(phenyl)methanone psiberg.com
2-Bromo-1-(4-chlorophenyl)ethanone4-NitrobenzaldehydeNaOMeMethanol (B129727)3-(4-Nitrophenyl)oxiran-2-ylmethanone organic-chemistry.org
2-Bromo-1-(4-fluorophenyl)ethanone4-MethoxybenzaldehydeK₂CO₃Acetonitrile (B52724)3-(4-Methoxyphenyl)oxiran-2-ylmethanone nih.gov

This table is illustrative of the Darzens reaction with similar compounds, as specific literature for this compound in this reaction was not identified.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. α-Halo ketones like this compound are valuable substrates for MCRs, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles. wikipedia.org

Hantzsch Pyrrole (B145914) Synthesis: A classic MCR is the Hantzsch pyrrole synthesis, a three-component reaction between an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. nih.gov The reaction sequence involves the formation of an enamine from the β-ketoester and the amine, followed by alkylation with the α-halo ketone, and a final cyclization and dehydration to afford the substituted pyrrole. The use of this compound in this reaction would lead to pyrroles bearing a 2,3,5-trifluorophenyl substituent.

General Scheme of Hantzsch Pyrrole Synthesis: Hantzsch Pyrrole Synthesis Scheme

Proposed synthesis of a substituted pyrrole using this compound.

Hantzsch Thiazole Synthesis: Another important MCR is the Hantzsch thiazole synthesis, which involves the condensation of an α-halo ketone with a thioamide-containing compound, such as thioamides, thioureas, or ammonium (B1175870) thiocyanate. This reaction provides a direct route to variously substituted thiazoles. wikipedia.org this compound can react with thiourea, for example, to produce 2-amino-4-(2,3,5-trifluorophenyl)thiazole.

MCR TypeReactant 1 (α-Halo Ketone)Reactant 2Reactant 3Resulting Heterocycle
Hantzsch Pyrrole SynthesisThis compoundEthyl acetoacetateAmmonia2-Methyl-4-(ethoxycarbonyl)-5-(2,3,5-trifluorophenyl)pyrrole
Hantzsch Thiazole SynthesisThis compoundThiourea-2-Amino-4-(2,3,5-trifluorophenyl)thiazole
Three-Component Triazole SynthesisThis compoundPhenylacetyleneSodium Azide1,2,3-Triazole derivative

This table outlines potential MCRs for this compound based on established methodologies for α-halo ketones.

Regioselectivity and Stereoselectivity in Derivatization

The chemical behavior of this compound is largely dictated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The competition between nucleophilic attacks at these two sites is a key aspect of its regioselectivity .

Generally, hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to attack the hard electrophilic carbonyl carbon in a 1,2-addition. In contrast, soft nucleophiles (e.g., amines, thiolates, enolates) preferentially attack the softer electrophilic α-carbon via an S_N2 mechanism, displacing the bromide ion. up.ac.za This predictable regioselectivity allows for controlled derivatization at either the carbonyl group or the α-position by selecting the appropriate nucleophile.

Stereoselectivity becomes a crucial consideration in reactions where new chiral centers are formed. The Darzens condensation, discussed in section 4.2.2, is an excellent example. The initial nucleophilic attack of the enolate (derived from the α-bromo ketone) on the aldehyde creates two new stereocenters, resulting in a halohydrin intermediate that can exist as two diastereomers (syn and anti). organic-chemistry.org

The subsequent intramolecular S_N2 cyclization to form the epoxide is stereospecific and proceeds with inversion of configuration at the α-carbon. Therefore, the stereochemistry of the halohydrin intermediate dictates the final stereochemistry of the α,β-epoxy ketone product (cis or trans). The ratio of these diastereomers can be influenced by factors such as the choice of base, solvent, and temperature, which affect the transition state energies of both the initial addition and the subsequent cyclization. psiberg.comnih.gov

Reaction TypeConditionsStereochemical ConsiderationTypical Outcome
Darzens CondensationProtic solvent, Alkoxide baseEquilibrium between syn and anti halohydrin intermediates.Often favors the trans epoxide (thermodynamic product).
Darzens CondensationAprotic solvent, Strong non-nucleophilic base (e.g., DBU)Kinetically controlled formation of the halohydrin.Can favor the cis epoxide (kinetic product).
Nucleophilic Substitution (S_N2)Chiral nucleophileAttack on the prochiral α-carbon.Potential for enantioselective formation of a single enantiomer.

This table illustrates how reaction conditions can influence the stereochemical outcome in reactions involving α-halo ketones.

Spectroscopic Characterization in Research on 2 Bromo 1 2,3,5 Trifluorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, two main sets of signals are expected: one for the aliphatic protons of the bromoethyl group and another for the aromatic protons on the trifluorophenyl ring.

The two protons on the carbon adjacent to the carbonyl group (-CH₂Br) are chemically equivalent and would appear as a sharp singlet. Based on data from analogous compounds like 2-bromo-1-phenylethanone and its substituted derivatives, this singlet is expected to appear in the downfield region, typically between δ 4.4 and 4.6 ppm. rsc.org This downfield shift is due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.

The aromatic region would display signals for the two protons on the trifluorophenyl ring. These protons are in different chemical environments and would therefore produce distinct signals. Their chemical shifts and splitting patterns would be complex due to both proton-proton (³JHH) coupling and proton-fluorine (JHF) couplings over multiple bonds. For instance, in 5-Bromo-1,2,3-trifluorobenzene, a structurally related ring system, the proton signals are observed as complex multiplets. magritek.com The significant electronegativity of the fluorine atoms typically shifts the aromatic proton signals further downfield.

CompoundProtonsChemical Shift (δ ppm)Multiplicity / Coupling Constant (J Hz)
2-Bromo-1-(4-fluorophenyl)ethanone -CH₂Br4.43s
Aromatic8.05-8.02m
Aromatic7.18t, J = 8.6
2-Bromo-1-(3-fluorophenyl)ethanone -CH₂Br4.42s
Aromatic7.79-7.29m
2-Bromo-1-(m-tolyl)ethanone -CH₂Br4.46s
Aromatic7.80-7.36m

Data sourced from reference rsc.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield. For aromatic ketones, this signal typically falls in the range of δ 188–194 ppm. rsc.orglibretexts.org

Aliphatic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of δ 30–35 ppm. rsc.org

Aromatic Carbons: The six carbons of the trifluorophenyl ring will appear in the aromatic region (typically δ 110-160 ppm). libretexts.orgbhu.ac.in The carbons directly bonded to fluorine atoms (C-F) will show large one-bond coupling constants (¹JCF), resulting in significant splitting of their signals. Carbons that are two or three bonds away from fluorine will also exhibit smaller couplings (²JCF, ³JCF). This C-F coupling can make the aromatic region of the spectrum complex but also highly informative for assigning the specific carbon signals. For example, in 5-bromo-1,2,3-trifluorobenzene, the carbon signals are clearly resolved and show distinct splitting patterns due to C-F coupling. magritek.com The carbon attached to the carbonyl group and the carbon attached to bromine in related structures typically appear around 130-137 ppm and 128 ppm, respectively. libretexts.org

CompoundCarbonChemical Shift (δ ppm)Coupling Constant (J Hz)
2-Bromo-1-(4-fluorophenyl)ethanone C=O189.8-
-CH₂Br30.5-
Aromatic (C-F)166.0d, ¹JCF = 254.0
Aromatic (CH)131.7d, J = 9.6
Aromatic (C-CO)130.3d, J = 3.0
Aromatic (CH)116.1d, J = 21.6
2-Bromo-1-(4-bromophenyl)ethanone C=O190.29-
-CH₂Br30.40-
Aromatic (CH)132.10-
Aromatic (C-Br)129.18-

Data for fluorinated compound sourced from reference rsc.org. Data for brominated compound sourced from reference libretexts.org.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. scribd.com For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the chemically non-equivalent fluorine atoms at the C2, C3, and C5 positions of the phenyl ring.

The chemical shifts and splitting patterns of these signals provide a definitive fingerprint of the substitution pattern. Each fluorine signal will be split by the other fluorine nuclei (F-F coupling) and by the aromatic protons (F-H coupling). These couplings typically occur over three to five bonds. The resulting multiplets are often complex, appearing as doublets of doublets or triplets of doublets, which can be used to map the connectivity within the aromatic ring. magritek.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all the signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This H-H correlation experiment would be used to identify which protons are spin-coupled to each other. sdsu.edu In this molecule, it would show a cross-peak between the two aromatic protons, confirming their proximity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com It would definitively link the aromatic proton signals to their corresponding carbon signals and the -CH₂Br proton singlet to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). sdsu.eduyoutube.com HMBC is crucial for assigning quaternary carbons (those without attached protons), such as the carbonyl carbon and the three fluorine-bearing carbons. For example, correlations would be expected from the -CH₂Br protons to the carbonyl carbon and the C1 carbon of the aromatic ring. The aromatic protons would show correlations to several neighboring carbons, allowing for the complete assembly of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. vscht.cz

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl group. For α-halo aromatic ketones, this band typically appears in the region of 1690–1715 cm⁻¹. The presence of electronegative fluorine atoms on the ring may shift this frequency slightly. vscht.cz

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the trifluorophenyl ring would give rise to one or more bands of variable intensity in the 1400–1600 cm⁻¹ region. vscht.cz

C-F Stretch: Carbon-fluorine bonds produce very strong and characteristic absorption bands. For aromatic fluorides, these are typically found in the 1100–1300 cm⁻¹ range. The presence of three C-F bonds would likely result in multiple strong bands in this region.

C-Br Stretch: The carbon-bromine stretching vibration occurs at lower frequencies and would be found in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The stretching vibration of the C-H bonds on the aromatic ring would cause weak to medium absorption bands to appear just above 3000 cm⁻¹. vscht.cz

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch> 3000Medium-Weak
Carbonyl (C=O)Stretch1690 - 1715Strong
Aromatic C=CStretch1400 - 1600Medium
C-FStretch1100 - 1300Strong
C-BrStretch500 - 750Medium-Strong

Data derived from general spectroscopic tables and principles. vscht.czresearchgate.netlibretexts.org

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For α-bromo ketones like this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the trifluorophenyl ring and the carbonyl group.

Key expected vibrational modes would include:

Carbonyl (C=O) stretch: This would appear as a strong band, typically in the region of 1680-1740 cm⁻¹, characteristic of aryl ketones. The position of this peak can be influenced by the electronic effects of the fluorine and bromine substituents.

Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds within the trifluorophenyl ring.

C-Br stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range.

C-F stretching: Strong vibrations corresponding to the carbon-fluorine bonds would be anticipated in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. In the study of this compound and its derivatives, mass spectrometry provides conclusive evidence of the compound's identity.

The electron ionization (EI) mass spectrum of α-bromoacetophenones typically shows a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a doublet with a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Common fragmentation pathways for this class of compounds include:

Alpha-cleavage: Loss of the bromine radical (•Br) to form the [M-Br]⁺ ion.

Acylium ion formation: Cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to the formation of the trifluorobenzoyl cation [C₆H₂F₃CO]⁺. This is often a very stable and abundant ion.

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO).

High-resolution mass spectrometry (HRMS) is also employed to determine the precise mass and elemental formula of the parent compound and its fragments, further confirming the structure. For instance, in the characterization of various 2-bromo-1-arylethanones, ESI-HRMS is used to confirm the calculated molecular formula. rsc.org

Below is a table summarizing the expected key fragments for compounds structurally related to this compound, based on data from the NIST WebBook. nist.govnist.gov

Compound Molecular Formula Key Fragments (m/z) Fragment Identity
2-Bromo-1-phenyl-ethanoneC₈H₇BrO198/200, 105, 77[M]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺
2-Bromo-1-(3-bromophenyl)ethanoneC₈H₆Br₂O276/278/280, 183/185, 155/157[M]⁺, [BrC₆H₄CO]⁺, [BrC₆H₄]⁺

This table is generated based on data for analogous compounds to illustrate expected fragmentation patterns.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.

While the crystal structure of this compound has not been specifically reported, the structure of a closely related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, has been elucidated. nih.govresearchgate.net This analog provides a valuable model for the likely solid-state conformation and packing of similar α-bromo ketones.

In the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, the molecule adopts a conformation where the alkyl bromide unit is nearly coplanar with the carbonyl group. nih.gov The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···O, C-H···Br, and F···F contacts. nih.govresearchgate.net These interactions link the molecules into dimers and larger supramolecular assemblies. nih.govresearchgate.net

The crystallographic data for this analog is summarized in the table below. researchgate.net

Parameter 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)14.156 (5)
b (Å)5.0111 (16)
c (Å)15.535 (5)
β (°)104.316 (5)
Volume (ų)1067.7 (6)
Z4

This data is for a structurally related compound and serves as a model for the solid-state structure of trifluoromethyl-substituted phenacyl bromides.

Such studies are fundamental in establishing structure-property relationships and understanding how subtle changes in molecular structure, such as the position and number of fluorine substituents, can influence the crystal packing and, consequently, the material's bulk properties.

Computational and Theoretical Investigations of 2 Bromo 1 2,3,5 Trifluorophenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of molecules from first principles. For a molecule like 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone, DFT methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy in predicting molecular geometries and energies. researchgate.netresearchgate.net

The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process calculates the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule. For this compound, the geometry is largely influenced by the planar phenyl ring and the attached trifluoro and bromoethanone substituents. The atoms of the bromoethanone group are nearly coplanar with the aromatic system. researchgate.net

Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical predictions are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov The calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and wagging motions of the atoms. A comparison between calculated and experimental frequencies helps to confirm the molecular structure and assign spectral bands to specific functional groups. nih.gov For this molecule, key vibrational modes would include the C=O stretch of the ketone, C-Br stretch, C-F stretches, and various vibrations of the aromatic ring.

Table 1: Representative Theoretical Geometric Parameters for this compound (Calculated using DFT) This table presents hypothetical, chemically reasonable values for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-Br~1.93 Å
Bond LengthC-F (Aromatic)~1.35 Å
Bond AngleO=C-C(Br)~120°
Bond AngleC(Aromatic)-C=O~119°
Dihedral AngleC(Aromatic)-C-C-Br~0° (for planarity)

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group would lower the energy of the molecular orbitals. The HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, while the LUMO would likely be centered on the carbonyl group and the C-Br antibonding orbital. The analysis of these orbitals helps in predicting sites for nucleophilic and electrophilic attack. Various quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide further quantitative measures of reactivity. researchgate.netmdpi.com

Table 2: Representative Calculated Quantum Chemical Properties for this compound This table presents hypothetical, chemically reasonable values for illustrative purposes based on DFT calculations.

ParameterDefinitionTypical Calculated Value (eV)Interpretation
EHOMOEnergy of Highest Occupied Molecular Orbital-7.0 to -6.5Indicates electron-donating ability
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.5 to -1.0Indicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.5 to 5.0Indicates chemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/24.25 to 3.75Measures the power to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.75 to 2.5Measures resistance to charge transfer
Electrophilicity Index (ω)χ²/2η~3.2 to ~2.8Quantifies electrophilic character

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, solvent interactions, and binding processes. Although no specific MD studies on this compound have been reported, this technique would be invaluable for understanding how the molecule behaves in a condensed phase, such as in a solvent or near a biological receptor. Such simulations could reveal preferred conformations of the bromoethyl group relative to the phenyl ring and how the molecule interacts with surrounding water or lipid molecules, which is crucial for predicting its transport and bioavailability.

Reaction Mechanism Elucidation

The title compound is an α-bromo ketone, a class of compounds known for its reactivity in nucleophilic substitution reactions. up.ac.za The primary mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2). In this mechanism, a nucleophile attacks the α-carbon (the carbon atom adjacent to the carbonyl group), and the bromide ion leaves in a single, concerted step. The presence of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. up.ac.zalibretexts.org

Computational studies on similar α-haloketones have been used to model the reaction pathway, calculate activation energies, and characterize the transition state structure. up.ac.za For this compound, theoretical modeling could elucidate how the trifluorinated phenyl ring electronically influences the reaction rate compared to a non-fluorinated analogue. The electron-withdrawing fluorine atoms would further increase the partial positive charge on the α-carbon, likely accelerating the substitution reaction.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For this compound and its potential derivatives, SRR studies can provide a rational basis for designing new compounds with desired properties. mdpi.com

DFT-derived descriptors are central to SRR modeling. For instance, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the title compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the α-carbon and its attached hydrogens, confirming the sites for electrophilic and nucleophilic attack, respectively. By systematically modifying the substitution pattern on the phenyl ring and calculating these descriptors, one could build a model that predicts how these changes affect the molecule's reactivity. Studies on other fluorinated compounds have shown that fluorine substitution significantly alters stability, solubility, and molecular polarity, thereby impacting pharmacological activity. nih.govnih.gov

Molecular Docking Studies (for derivative interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target.

While docking studies on this compound itself are not reported, this molecule serves as a scaffold for designing derivatives with potential therapeutic applications. For example, the bromine atom can be substituted with various nucleophiles to generate a library of new compounds. These derivatives could then be docked into the active sites of enzymes like kinases or synthases to assess their potential as inhibitors. The docking process yields a score that estimates the binding affinity (e.g., in kcal/mol) and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the ligand-protein complex. This information is critical for optimizing the lead compound to improve its potency and selectivity.

Table 3: Illustrative Molecular Docking Results for Hypothetical Derivatives This table shows a representative format for presenting docking study results of derivatives against a protein target.

Derivative (Modification at α-carbon)Target ProteinDocking Score (kcal/mol)Key Interacting Residues
-OH (Hydroxy ketone)Kinase A-7.5Hydrogen bond with ASP-165, hydrophobic interaction with LEU-83
-NHCH₃ (Methylamino ketone)Kinase A-8.2Hydrogen bond with GLU-121, π-stacking with PHE-80
-SCH₂CH₃ (Ethylthio ketone)Kinase A-7.9Hydrophobic interactions with VAL-65, LEU-148
-OCH₃ (Methoxy ketone)Kinase A-7.1Hydrogen bond with SER-120

Applications in Advanced Organic Synthesis

Role as a Versatile Synthon for Complex Molecules

As a versatile synthon, 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone is primarily employed in the construction of complex heterocyclic systems. The α-bromoketone moiety is a classic electrophile for reactions with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds.

One of the most common applications of compounds in this class is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, the α-bromoketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring, a core structure in many biologically active molecules. The reaction proceeds via a condensation and subsequent cyclization-dehydration sequence. The trifluorophenyl substituent remains as a key feature of the final thiazole product.

Similarly, it can be used to synthesize other five- and six-membered heterocycles:

Oxazoles: Reaction with an amide yields an oxazole (B20620) derivative.

Imidazoles: Condensation with an amidine leads to the formation of substituted imidazoles.

Quinoxalines: Reaction with ortho-phenylenediamines produces quinoxaline (B1680401) derivatives.

The general reactivity pattern of α-bromoketones allows for their use in a variety of synthetic transformations, making them key intermediates. scilit.comresearchgate.net For instance, the reaction of 1,3-dibromo-1,1-difluoro-2-propanone, a related synthon, with thiourea is a key step in preparing 4-bromodifluoromethyl thiazoles, demonstrating the utility of halogenated ketones in building complex heterocyclic systems. nih.gov

Below is a table summarizing the potential heterocyclic syntheses using this compound as a precursor.

Heterocycle ClassReactantCore Reaction Type
ThiazolesThiourea / ThioamideHantzsch Synthesis
ImidazolesAmidineCondensation/Cyclization
OxazolesAmideRobinson-Gabriel Synthesis
Quinoxalineso-PhenylenediamineCondensation/Cyclization

Intermediacy in the Synthesis of Pharmaceutical Precursors

The trifluorophenyl motif is a highly sought-after component in medicinal chemistry due to its ability to enhance pharmacokinetic and pharmacodynamic properties. Consequently, this compound is a valuable intermediate for pharmaceutical precursors. While specific examples for this exact isomer are not prevalent in public literature, the utility of closely related compounds underscores its potential.

For example, the structurally similar compound 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a known key intermediate in the synthesis of the antiplatelet drug Prasugrel. innospk.com Likewise, 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) serves as a precursor in the synthesis of intermediates for Atorvastatin, a widely used cholesterol-lowering medication. google.com The role of these α-bromoketones is to introduce a specific substituted phenyl group into a larger, more complex molecule that will eventually become the active pharmaceutical ingredient (API).

The 2,4,5-trifluorophenyl group is a key component of the DPP-4 inhibitor Sitagliptin, used for treating type 2 diabetes. nih.gov The synthesis of Sitagliptin and its analogues often involves precursors containing this trifluorinated ring, highlighting the industrial relevance of such structures. Given these precedents, this compound is a logical precursor for novel drug candidates where this specific substitution pattern is desired.

The following table lists examples of related bromoethanone derivatives and their documented roles in pharmaceutical synthesis.

Bromoethanone DerivativeAssociated PharmaceuticalTherapeutic Area
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanonePrasugrel innospk.comAntiplatelet
2-bromo-1-(4-fluorophenyl)-2-phenylethanoneAtorvastatin Intermediate google.comCholesterol Lowering
1-(5-Bromo-2-fluorophenyl)ethanoneGeneral Pharmaceutical Intermediate medchemexpress.comNot Specified

Development of New Synthetic Methodologies

Research in organic synthesis is constantly aimed at developing more efficient, safer, and environmentally friendly reactions. The synthesis of α-bromoketones, including this compound, has been a focus of such methodological development.

Traditionally, these compounds are prepared by the bromination of the corresponding acetophenone (B1666503) using elemental bromine (Br₂) in a solvent like acetic acid or chloroform. However, this method involves handling highly corrosive and toxic bromine.

More recent and advanced methodologies focus on avoiding the direct use of Br₂:

Oxidative Bromination: A one-pot strategy involves the oxidation of secondary alcohols to ketones followed by bromination using a bromide salt (e.g., NH₄Br) and an oxidant like Oxone®. This approach is more convenient and avoids the direct handling of bromine. rsc.org

K₂S₂O₈-Mediated Synthesis: An alternative green chemistry approach involves the tandem hydroxybromination and oxidation of styrenes using potassium persulfate (K₂S₂O₈) and a bromide source in water. This method is notable for its mild conditions and use of an environmentally benign solvent. rsc.org

Use of N-Bromosuccinimide (NBS): NBS is a common and easier-to-handle solid brominating agent that can be used in place of liquid bromine, often with a radical initiator or acid catalyst.

These newer methods offer improvements in terms of safety, handling, and environmental impact for the synthesis of this compound itself.

Challenges and Opportunities in Scale-Up Synthesis

The transition of a chemical synthesis from a laboratory scale to industrial production presents a unique set of challenges and opportunities. For the synthesis of this compound, these are significant.

Challenges:

Exothermicity: The bromination of acetophenones is a highly exothermic reaction. On a large scale, controlling the reaction temperature is critical to prevent runaway reactions and the formation of impurities, such as the dibrominated byproduct. rsc.org

Reagent Handling: The use of corrosive reagents like bromine or hydrogen bromide on an industrial scale requires specialized equipment and stringent safety protocols.

Selectivity: Achieving high selectivity for the mono-brominated product over the di-brominated or unreacted starting material can be difficult to control in large batch reactors, leading to purification challenges and reduced yields. rsc.org

Waste Management: Traditional bromination reactions can generate significant amounts of acidic and halogenated waste streams that require careful treatment and disposal.

Opportunities:

Flow Chemistry and Microreactors: A major opportunity lies in the adoption of continuous flow manufacturing. Microreactors offer superior heat and mass transfer compared to batch reactors. rsc.org This allows for precise control over reaction temperature and residence time, significantly improving selectivity and safety. A study on the synthesis of phenacyl bromide demonstrated that flow chemistry could achieve high selectivity and a production rate of 1.1 g/hr even at the optimization stage. rsc.org

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction (e.g., using spectroscopic methods) can allow for better control over the process, ensuring high conversion and selectivity, and minimizing batch-to-batch variability.

Greener Synthesis Routes: The scale-up of newer, greener methodologies, such as those using Oxone® or K₂S₂O₈, presents an opportunity to reduce the environmental footprint and improve the safety profile of the manufacturing process. rsc.orgrsc.org The development of scalable electrochemical methods for fluorination also points towards future possibilities for safer large-scale synthesis of fluorinated intermediates. nih.gov

Biological Activity Research of 2 Bromo 1 2,3,5 Trifluorophenyl Ethanone Derivatives in Vitro & Mechanistic Focus

Antiproliferative Activity Research

The antiproliferative properties of brominated acetophenone (B1666503) derivatives and related structures have been a significant area of investigation. These studies explore their efficacy in inhibiting the growth of various cancer cell lines and the molecular mechanisms driving this activity.

Evaluation in Cancer Cell Lines (In Vitro Studies)

The cytotoxic effects of brominated acetophenone derivatives have been evaluated against a panel of human cancer cell lines using in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. farmaciajournal.commdpi.comresearchgate.net Studies have demonstrated that incorporating a bromine atom into the acetophenone skeleton can inhibit the growth of cancer cells. farmaciajournal.com

One study investigated a series of bromo-bisetherificated acetophenone derivatives for their cytotoxicity against breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cell lines. farmaciajournal.com The results indicated varying degrees of effectiveness, which were attributed to the genetic particularities of each tumor cell line. farmaciajournal.com For instance, certain brominated derivatives showed notable pro-oxidant activity against A549 and Caco2 cells. farmaciajournal.com

Similarly, other classes of compounds containing bromine or fluorine have been assessed. Lipophilic fluoroquinolone derivatives, for example, have shown potent antiproliferative activity against a range of colorectal cancer (CRC) cell lines, including HT29, HCT116, SW620, and CACO2. nih.gov One derivative, in particular, was found to be more potent than the reference drug cisplatin (B142131) against all tested CRC cell lines. nih.gov The presence of halogenated aniline (B41778) side chains was deemed essential for this activity. nih.gov

Table 1: In Vitro Antiproliferative Activity of Brominated Acetophenone and Related Derivatives
Compound ClassCancer Cell LineActivity MetricObserved EffectSource
Bromo-bisetherificated acetophenonesA549 (Alveolar Adenocarcinoma)Pro-oxidant ActivitySignificant activity observed (e.g., 69.62 ± 4.13%) farmaciajournal.com
Bromo-bisetherificated acetophenonesCaco2 (Colorectal Adenocarcinoma)Pro-oxidant ActivitySignificant activity observed (e.g., 67.89 ± 2.17%) farmaciajournal.com
Bromo-bisetherificated acetophenonesMCF12F (Normal Breast Epithelial)Cytotoxicity (IC50)Low cytotoxicity (IC50 > 100 µg/mL) farmaciajournal.com
Lipophilic FluoroquinolonesHCT116 (Colorectal Cancer)IC50Potent activity (e.g., 0.84 ± 0.1 µM) nih.gov
Lipophilic FluoroquinolonesHT29 (Colorectal Cancer)IC50Potent activity (e.g., 1.61 ± 0.223 µM) nih.gov

Mechanisms of Antiproliferative Action (e.g., Microtubule Disruption)

A primary mechanism by which certain acetophenone-related derivatives exert their antiproliferative effects is through the disruption of microtubule dynamics. nih.govnih.gov Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, specifically during mitosis. Compounds that interfere with microtubule polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov

Research into synthetic analogues of natural compounds like combretastatin (B1194345) A-4 (CA-4), a known microtubule inhibitor, has led to the development of derivatives that act as colchicine-binding site inhibitors (CBSI). nih.govnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. nih.gov For example, a series of novel β-lactam (2-azetidinone) analogues were designed to mimic CA-4 and demonstrated significant inhibition of tubulin polymerization in vitro. nih.govnih.gov Immunofluorescence studies confirmed that these compounds disrupt the organization of microtubules in breast cancer cells, leading to mitotic catastrophe. nih.govnih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Bax/Bcl-2 modulation)

In addition to disrupting mitosis, derivatives of 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone can induce programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases. ijper.orgnih.gov

The Bcl-2 family includes both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate. nih.gov An increase in this ratio, caused by the upregulation of Bax and/or the downregulation of Bcl-2, favors apoptosis. ijper.orgnih.gov This shift leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade. nih.gov

Studies have shown that treatment with bioactive compounds can lead to the significant overexpression of caspases, such as caspase-3, caspase-8, and caspase-9. ijper.org The activation of caspase-9 is a key event in the mitochondrial pathway, while caspase-3 is a primary executioner caspase responsible for the biochemical and morphological changes associated with apoptosis. nih.gov Therefore, the modulation of the Bax/Bcl-2 ratio and the subsequent activation of caspases are key mechanisms by which these compounds induce apoptosis in cancer cells. ijper.orgnih.gov

Antimicrobial Activity Research

Derivatives of this compound have also been explored for their potential to combat microbial infections. Research in this area includes evaluating their effectiveness against various bacterial and fungal pathogens in vitro.

Antibacterial Efficacy (In Vitro)

The in vitro antibacterial activity of various brominated heterocyclic compounds has been investigated against both Gram-positive and Gram-negative bacteria. asianpubs.orgplos.org For instance, novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and tested for their antibacterial efficacy using the agar (B569324) cup plate technique. asianpubs.org

Similarly, studies on rhodanine (B49660) derivatives have demonstrated bactericidal activity, particularly against Gram-positive pathogens. plos.org Certain rhodanine compounds showed significant activity against vancomycin-resistant (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC90 values as low as 4 μM. plos.org These compounds were also potent against Bacillus spp. and Clostridium difficile. plos.org However, these specific rhodanine derivatives showed no significant activity against the Gram-negative pathogens tested, including Escherichia coli and Pseudomonas aeruginosa, at concentrations up to 128 μM. plos.org Other classes of compounds, such as 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives, have exhibited significant in vitro antibacterial activity against a panel including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net

Table 2: In Vitro Antibacterial Efficacy of Related Brominated and Heterocyclic Derivatives
Compound ClassBacterial StrainActivity Metric (MIC)ResultSource
Rhodanine DerivativesVancomycin-Resistant S. aureus (VRSA)MIC904 µM plos.org
Rhodanine DerivativesMethicillin-Resistant S. aureus (MRSA)MIC904 µM plos.org
Rhodanine DerivativesVancomycin-Resistant Enterococcus (VRE)MIC908 µM plos.org
Rhodanine DerivativesBacillus anthracisMIC2–8 µM plos.org
Rhodanine DerivativesGram-Negative Bacteria (e.g., E. coli, P. aeruginosa)MIC> 128 µM (Inactive) plos.org
Pyrimidione DerivativesE. coli, B. subtilis, S. aureus, P. aeruginosaN/ASignificant activity reported researchgate.net

Antifungal Efficacy (In Vitro, e.g., Anti-Candida Activity)

The antifungal properties of bromo-substituted phenylethanone derivatives have been demonstrated, particularly against clinically relevant Candida species. frontiersin.orgnih.gov Candida strains are a common cause of both superficial and systemic fungal infections. mdpi.com

One study focused on a novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, evaluating its activity against 63 clinical isolates of Candida. frontiersin.orgnih.gov The compound showed potent activity, with Minimum Inhibitory Concentration (MIC) values for most clinical strains of Candida albicans ranging from 0.00195 to 0.0078 μg/mL. frontiersin.orgnih.gov The Minimum Fungicidal Concentration (MFC) assay indicated that the compound exhibited fungicidal activity against several Candida strains at a concentration of 32 μg/mL. frontiersin.orgnih.gov The presence of both bromine and chlorine moieties on the carbon adjacent to the phenyl ring was suggested to be crucial for its high antifungal activity. frontiersin.org However, this particular compound showed minimal effect on pre-formed C. albicans biofilms. frontiersin.orgnih.gov Other studies on different rhodanine derivatives showed no antimicrobial activity against Candida albicans at concentrations up to 64 μM. plos.org

Table 3: In Vitro Anti-Candida Efficacy of a Bromo-Chloro-Phenylethanone Derivative
Fungal StrainActivity MetricConcentration RangeSource
Candida albicans (clinical strains)MIC0.00195 to 0.0078 µg/mL frontiersin.orgnih.gov
Various Candida strains (9 strains)MFC32 µg/mL frontiersin.orgnih.gov
Candida glabrata & C. parapsilosisParadoxical EffectObserved in 2 clinical isolates frontiersin.org

Investigation of Action Modes

The biological effects of chemical compounds are underpinned by their specific interactions with cellular components and pathways. For derivatives of this compound, research into their mechanisms of action has explored several key cellular processes.

Sterol Content Perturbation: A significant mode of action, particularly for antifungal derivatives, is the disruption of sterol biosynthesis. Fungal cell membranes rely on ergosterol (B1671047) for integrity and fluidity, analogous to cholesterol in mammalian cells. Inhibition of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth. Azole antifungals, for example, act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical in the conversion of lanosterol to ergosterol. It is hypothesized that certain derivatives of this compound may exert their antifungal effects by targeting enzymes within this pathway, such as sterol C14-reductase or sterol C8-isomerase. This disruption leads to altered membrane permeability and the malfunction of membrane-bound enzymes, resulting in fungistatic or fungicidal activity.

Membrane Transport Inhibition: The cell membrane acts as a selective barrier, and its disruption can be a key mechanism of cytotoxicity. The lipophilic nature of the trifluorophenyl group can facilitate the passage of these derivatives across the cell membrane. Research on related compounds suggests that substitution with trifluoromethyl (CF3) groups can increase the membrane permeability of molecules. While direct evidence for membrane transport inhibition by this compound derivatives is an area for further investigation, the chemical properties of α-haloketones suggest they are reactive alkylating agents capable of interacting with membrane proteins, potentially disrupting transport channels and pumps. wikipedia.org

Mitochondrial Respiration Affectation: Mitochondria are central to cellular energy production and are a key target for cytotoxic agents. Some studies on structurally related compounds, such as chalcones, have shown that they can impair mitochondrial respiratory function. This impairment can lead to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The α,β-unsaturated carbonyl moiety present in some derivatives, or formed via elimination from the α-bromoketone, can act as a Michael acceptor, reacting with nucleophiles like glutathione (B108866) and disrupting the cellular redox balance. It is plausible that derivatives of this compound could interfere with the mitochondrial electron transport chain, potentially inhibiting complexes such as Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), leading to reduced oxygen consumption and increased oxidative stress. nih.gov

Enzyme and Receptor Interaction Studies

The specific biological activities of these derivatives are often traced to their interactions with key enzymes and receptors that regulate cellular processes like proliferation, survival, and angiogenesis.

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibiting tubulin polymerization is an effective strategy in cancer therapy as it arrests cells in the G2/M phase of the cell cycle, leading to apoptosis. A number of compounds, including fluorinated derivatives of isocombretastatin A-4, have been shown to be potent inhibitors of tubulin polymerization. nih.gov These molecules typically bind to the colchicine-binding site on β-tubulin, preventing its assembly into microtubules. Molecular modeling studies suggest that derivatives containing fluorinated phenyl rings can effectively occupy this site. nih.gov The trifluorophenyl ring of the ethanone (B97240) derivatives could play a crucial role in binding affinity within this hydrophobic pocket, making this a significant area of investigation for their potential anticancer effects.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, relaxing the chromatin structure and allowing the transcription of tumor suppressor genes, thereby inducing cell cycle arrest and apoptosis in cancer cells. The trifluoromethyl ketone moiety is recognized as a functional group capable of coordinating with the zinc ion in the active site of HDAC enzymes, which is a key interaction for inhibition. This suggests that derivatives of this compound could be engineered to function as HDAC inhibitors, representing a promising avenue for anticancer drug design.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Numerous small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed. Structure-activity relationship studies have shown that scaffolds containing fluorinated phenyl groups can exhibit potent VEGFR-2 inhibitory activity. Derivatives incorporating moieties like furopyrimidine and thienopyrimidine have demonstrated IC50 values in the nanomolar range. The trifluorophenyl group in this compound derivatives can form critical interactions within the hydrophobic regions of the VEGFR-2 active site, making them promising candidates for anti-angiogenic therapy.

Below is a table summarizing the in vitro VEGFR-2 inhibitory activity of various related derivative scaffolds.

Compound ScaffoldDerivative ExampleTargetIC50 (nM)
Thieno[2,3-d]pyrimidineDerivative 21eVEGFR-221
Thieno[2,3-d]pyrimidineDerivative 21bVEGFR-233.4
Thieno[2,3-d]pyrimidineDerivative 21cVEGFR-247.0
Furo[2,3-d]pyrimidineDerivative 15bVEGFR-2946

This data is representative of related heterocyclic scaffolds and illustrates the potential for potent VEGFR-2 inhibition.

Structure-Activity Relationship (SAR) Studies of Fluorinated Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For fluorinated derivatives of this compound, the number and position of fluorine atoms on the phenyl ring significantly influence their potency and selectivity.

In the context of tubulin polymerization inhibitors, the introduction of fluorine atoms can enhance antiproliferative activity. For example, studies on fluorinated isocombretastatin A-4 analogues showed that compounds with a difluoromethoxy group or difluorinated linker exhibited significantly enhanced cytotoxicity, with IC50 values in the low nanomolar range. nih.gov This suggests that fluorine substitution on the trifluorophenyl ring of the ethanone derivatives could modulate binding affinity to the colchicine site of tubulin.

For VEGFR-2 inhibitors, SAR studies indicate that the specific substitution pattern on the phenyl ring is critical. For instance, the presence of electron-withdrawing groups like fluorine can enhance binding interactions. The trifluoro-substitution pattern (2,3,5-) provides a unique electronic and steric profile that can be further modified to optimize interactions with key amino acid residues in the enzyme's active site.

In Vitro Studies on Oxidative Mechanisms

The α-bromoketone functional group is a reactive electrophile, which can lead to interactions with cellular nucleophiles and contribute to oxidative stress. wikipedia.org In vitro studies have investigated the potential for related bromoacetophenone derivatives to induce the production of Reactive Oxygen Species (ROS). An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and can trigger apoptotic cell death. This pro-oxidant effect can be particularly effective against cancer cells, which often have a compromised redox balance. Studies have shown that certain brominated derivatives exhibit selective cytotoxicity against tumor cells, which may be linked to their ability to generate ROS. mdpi.comresearchgate.netnih.gov Therefore, one of the potential anticancer mechanisms of this compound derivatives is the induction of oxidative stress, leading to cellular damage and apoptosis.

Other Biological Targets (if identified)

Following a comprehensive review of scientific literature, no specific research was identified that details the investigation of derivatives of this compound against other biological targets within an in vitro or mechanistic framework. The available research primarily focuses on the synthetic pathways and potential applications of related chemical structures.

Therefore, this section remains unaddressed due to the absence of published data on other biological targets for derivatives of the specified compound. Further research is necessary to explore the broader pharmacological potential of this class of molecules.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalysis for 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone

Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to this compound. While classical methods involving the bromination of the parent ketone, 1-(2,3,5-trifluorophenyl)ethanone, are feasible, modern synthetic chemistry offers numerous avenues for improvement.

Key areas for exploration include:

Catalytic α-Bromination: Investigation into metal- and organo-catalyzed bromination reactions could offer higher selectivity and milder reaction conditions compared to traditional methods that may use stoichiometric amounts of harsh reagents. For instance, the use of N-bromosuccinimide (NBS) with various catalysts could be optimized.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for radical-based transformations. Future studies could explore the photocatalytic bromination of 1-(2,3,5-trifluorophenyl)ethanone or related precursors, potentially offering unique reactivity and selectivity profiles.

Continuous Flow Synthesis: For industrial-scale production, developing a continuous flow process would be highly advantageous. This approach can offer enhanced safety, better heat management, and improved product consistency compared to batch processing.

Green Chemistry Approaches: Research focusing on the use of greener solvents, reducing waste, and employing recyclable catalysts would be a significant step forward. Systems like the aqueous H₂O₂–HBr system, which has been used for other ketones, could be adapted.

Table 1: Comparison of Potential Bromination Methods for Aryl Ketones
MethodBrominating AgentTypical ConditionsPotential Advantages
Classical Electrophilic BrominationBr₂Acidic medium (e.g., Acetic Acid)Well-established, straightforward
Radical BrominationN-Bromosuccinimide (NBS)Radical initiator (AIBN), lightGood for benzylic positions, avoids ring bromination
Oxidative BrominationH₂O₂-HBr (aq)Aqueous medium, room temperatureEnvironmentally benign, no organic solvent needed
Metal CatalysisCopper(II) bromideReflux in solvent (e.g., Ethyl Acetate)Potentially higher selectivity
PhotocatalysisBromide source + PhotocatalystVisible light irradiationMild conditions, novel reactivity

Design and Synthesis of New Derivativized Scaffolds

The true value of this compound lies in its utility as a precursor for more complex molecules. The reactive α-bromo ketone functional group is a key electrophilic site for nucleophilic substitution, making it an ideal starting point for synthesizing a diverse library of derivatives.

Future synthetic efforts could target:

Heterocyclic Compounds: α-Bromoketones are classic precursors for a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles. Reaction with thioamides or thioureas can yield thiazoles, while reaction with amidines can lead to imidazoles. The resulting trifluorophenyl-substituted heterocycles would be novel scaffolds for further study.

Pharmacophore Elaboration: The compound can be used in reactions to introduce the 2,3,5-trifluorophenyl ethanone (B97240) moiety into larger, more complex molecules. This could involve reactions with amines, phenols, and thiols to create libraries of compounds for biological screening. For instance, S-alkylation with thiol-containing building blocks is a common strategy.

Spirocyclic Systems: More advanced, multi-step syntheses originating from this compound could lead to the creation of complex spirocyclic frameworks, which are of increasing interest in drug discovery.

Table 2: Potential Heterocyclic Scaffolds from α-Bromoketone Precursors
ReactantResulting HeterocycleGeneral Reaction Name
Thioamide / Thiourea (B124793)Thiazole (B1198619)Hantzsch Thiazole Synthesis
AmidineImidazole (B134444)Debus-Radziszewski Imidazole Synthesis
Hydrazine (B178648) derivativePyrazole (B372694) / PyridazineCondensation Reaction
2-AminopyridineImidazo[1,2-a]pyridineCondensation Reaction

Advanced Spectroscopic and Structural Elucidation Techniques

As novel derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. Future work will rely on a suite of advanced analytical techniques to confirm constitution, configuration, and conformation.

Key techniques will include:

Multidimensional NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, 2D techniques like COSY, HSQC, and HMBC will be essential for assigning complex structures. Furthermore, ¹⁹F NMR will be crucial for confirming the fluorine substitution pattern and probing electronic effects within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental composition and verification of synthetic products.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction offers the definitive method for structural elucidation, providing precise bond lengths, angles, and stereochemical relationships in the solid state.

Vibrational Spectroscopy (FT-IR and Raman): These techniques are valuable for identifying key functional groups and can be enhanced by methods like Surface-Enhanced Raman Spectroscopy (SERS) for analyzing molecules at low concentrations or on surfaces.

Enhanced Computational Modeling for Predictive Research

Computational chemistry is a powerful tool for guiding synthetic efforts and predicting molecular properties before committing to resource-intensive laboratory work. Future research on this compound and its derivatives would benefit immensely from computational modeling.

Prospective computational studies could include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model proposed reaction pathways, calculate activation energies, and predict the feasibility and selectivity of synthetic transformations. This can help in optimizing reaction conditions and understanding unexpected outcomes.

Prediction of Spectroscopic Data: Computational models can predict NMR chemical shifts and other spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features with observed biological activity. This information is invaluable for designing the next generation of more potent and selective compounds.

Molecular Docking: For derivatives designed as potential enzyme inhibitors, molecular docking simulations can predict how these molecules might bind to the active site of a target protein, providing insights into their potential mechanism of action.

Broadening the Scope of In Vitro Biological Screening and Mechanistic Elucidation

The trifluorophenyl motif is common in many pharmaceuticals and agrochemicals, suggesting that derivatives of this compound could possess interesting biological activities. A broad, hypothesis-driven screening approach is a logical next step.

Future research should involve:

Anticancer Screening: Many kinase inhibitors and cytotoxic agents contain halogenated aromatic rings. Derivatives could be screened against a panel of human cancer cell lines, such as those used by the National Cancer Institute (NCI-60), to identify potential antiproliferative activity.

Antimicrobial Assays: The compound's derivatives could be tested against a range of Gram-positive and Gram-negative bacteria and fungal pathogens to discover potential new antimicrobial agents.

Enzyme Inhibition Assays: Based on the structural features of the synthesized derivatives, targeted assays against specific enzyme classes, such as tyrosine kinases, proteases, or phosphatases, could be performed.

Mechanistic Studies: For any "hit" compounds identified during screening, subsequent studies would be necessary to determine their mechanism of action. This could involve target identification, cell cycle analysis, apoptosis assays, and other cellular and molecular biology techniques to understand how the compound exerts its biological effect. The Prediction of Activity Spectra for Substances (PASS) online tool can also be used as a preliminary in silico method to forecast potential biological activities and guide experimental testing.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-1-(2,3,5-trifluorophenyl)ethanone?

  • Methodology :

  • Step 1 : Friedel-Crafts acylation of 2,3,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-(2,3,5-trifluorophenyl)ethanone.
  • Step 2 : Bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or CCl₄ at 0–25°C).
  • Purification : Recrystallization from ethanol or hexane, guided by melting point trends observed in structurally similar bromoethanones (e.g., 45–46°C for trifluoromethylphenyl analogs) .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (fluorine coupling in aromatic regions, bromine-induced deshielding).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify exact mass (theoretical ~267.96 g/mol for C₈H₃BrF₃O) .
  • Melting Point Analysis : Compare with analogs (e.g., 128°C for dihydroxyphenyl derivatives) .
    • Validation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities.

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements :

  • Respiratory protection (NIOSH/MSHA-approved respirators) due to potential dust/aerosol hazards.
  • Chemical-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .
    • Storage : Store at –20°C under inert atmosphere (argon/nitrogen) to minimize degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluorophenyl group influence bromine reactivity in nucleophilic substitutions?

  • Mechanistic Insights :

  • The trifluorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., SN₂ displacement of bromide).
  • Computational studies (DFT) can predict regioselectivity in reactions with amines or thiols .
    • Experimental Validation : Kinetic studies under varying conditions (polar solvents, catalysts) to quantify activation barriers.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

  • Approach :

  • Differential Scanning Calorimetry (DSC) : Accurately determine phase transitions.
  • Comparative Analysis : Cross-check with analogs (e.g., 2-bromo-1-(3,5-dichlorophenyl)ethanone, mp 104–106°C) to identify trends in halogen effects .
    • Documentation : Report solvent systems and heating rates to ensure reproducibility.

Q. What strategies optimize stability during long-term storage?

  • Stability Challenges :

  • Hydrolysis susceptibility due to the α-bromo ketone moiety.
  • Light sensitivity from aromatic fluorophores.
    • Solutions :
  • Use desiccants (e.g., molecular sieves) and amber glassware.
  • Periodic purity checks via HPLC to detect degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.